molecular formula C16H12F2N2O4S B5006314 N-(2,4-difluorophenyl)-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide

N-(2,4-difluorophenyl)-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide

Katalognummer B5006314
Molekulargewicht: 366.3 g/mol
InChI-Schlüssel: ITQQNPZELZCZLR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,4-difluorophenyl)-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide, also known as Diflunisal, is a non-steroidal anti-inflammatory drug (NSAID) that has been used for the treatment of pain and inflammation for several decades. Diflunisal was first synthesized in 1969 by the Upjohn Company and was approved by the FDA in 1978 for the treatment of arthritis.

Wirkmechanismus

N-(2,4-difluorophenyl)-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide exerts its anti-inflammatory and analgesic effects by inhibiting the activity of COX enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in pain and inflammation. This compound inhibits the activity of COX-1 and COX-2 enzymes, thereby reducing the production of prostaglandins and decreasing pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are involved in pain and inflammation. This compound has also been shown to have antioxidant properties and has been shown to protect against oxidative stress-induced damage. Additionally, this compound has been shown to inhibit the aggregation of platelets, which can help to prevent blood clots.

Vorteile Und Einschränkungen Für Laborexperimente

N-(2,4-difluorophenyl)-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide is a commonly used NSAID in laboratory experiments due to its well-established anti-inflammatory and analgesic properties. It is also relatively inexpensive and readily available. However, this compound has been shown to have a number of limitations. It has been shown to have a high risk of gastrointestinal bleeding and has been associated with an increased risk of cardiovascular events.

Zukünftige Richtungen

There are a number of potential future directions for research on N-(2,4-difluorophenyl)-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's disease. This compound has been shown to inhibit the aggregation of amyloid-beta peptides, which are involved in the development of Alzheimer's disease. Another area of interest is the development of new formulations of this compound that can reduce the risk of gastrointestinal bleeding and cardiovascular events. Finally, there is a need for further research on the long-term safety and efficacy of this compound.

Synthesemethoden

N-(2,4-difluorophenyl)-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide can be synthesized through the reaction of 2,4-difluoroaniline and 1,1-dioxide-3-oxo-2-isothiazolidinone in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with benzoyl chloride to form this compound.

Wissenschaftliche Forschungsanwendungen

N-(2,4-difluorophenyl)-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause pain and inflammation. This compound is also known to have antioxidant properties and has been shown to protect against oxidative stress-induced damage.

Eigenschaften

IUPAC Name

N-(2,4-difluorophenyl)-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2O4S/c17-11-3-6-14(13(18)9-11)19-16(22)10-1-4-12(5-2-10)20-15(21)7-8-25(20,23)24/h1-6,9H,7-8H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITQQNPZELZCZLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.